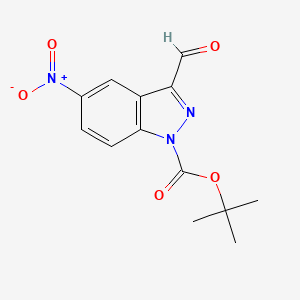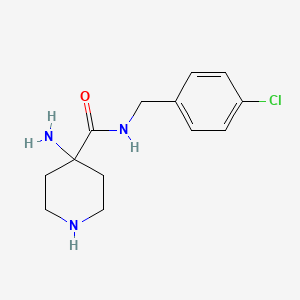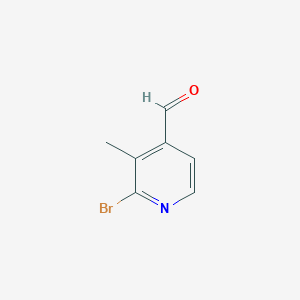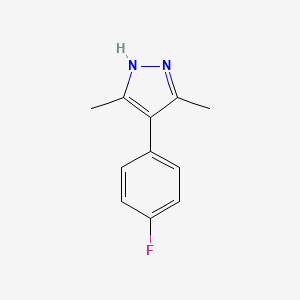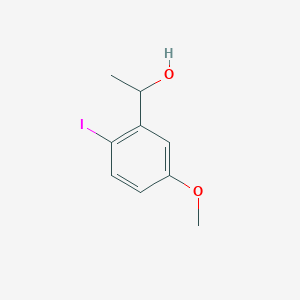
1-(2-Iodo-5-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-5-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol typically involves the iodination of 2-methoxyphenyl ethan-1-ol. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxyphenyl ethan-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 1-(2-Iodo-5-methoxyphenyl)ethanone.
Reduction: 2-Methoxyphenyl ethan-1-ol.
Substitution: Various substituted phenyl ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Iodo-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)ethan-1-ol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
1-(2-Iodo-4-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group in a different position, affecting its properties.
1-(2-Iodo-5-hydroxyphenyl)ethan-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-(2-iodo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11IO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3 |
InChI Key |
ZKBXPPHYPGQHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

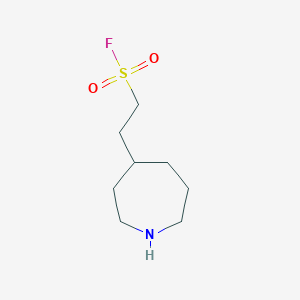
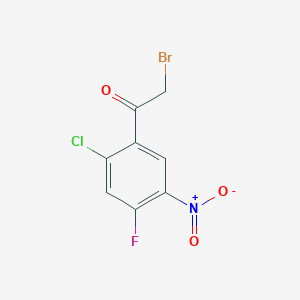
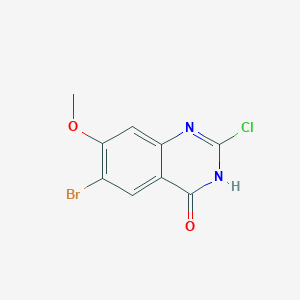
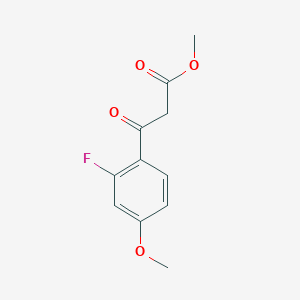
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)

